

Application Notes and Protocols for the Analytical Standards of Mozavaptan Hydrochloride

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Compound of Interest

Compound Name: Mozavaptan

Cat. No.: B001181

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Introduction

Mozavaptan hydrochloride is a potent and selective non-peptide vasopressin V2 receptor antagonist.^{[1][2]} It is indicated for the treatment of hyponatremia, particularly in patients with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).^{[1][2]} As with any active pharmaceutical ingredient (API), robust analytical methods are crucial to ensure its quality, safety, and efficacy. These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quality control of **Mozavaptan** hydrochloride.

Mozavaptan hydrochloride works by blocking the vasopressin V2 receptors in the renal collecting ducts. This action inhibits the reabsorption of water, leading to aquaresis—the excretion of free water—which in turn helps to normalize serum sodium levels in patients with hyponatremia.

Physicochemical Properties

A summary of the key physicochemical properties of **Mozavaptan** hydrochloride is presented in the table below.

Property	Value
Chemical Name	N-(4-(5-(dimethylamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)phenyl)-2-methylbenzamide hydrochloride
Molecular Formula	C ₂₇ H ₃₀ ClN ₃ O ₂
Molecular Weight	464.01 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO, not in water

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

A stability-indicating HPLC method is essential for the accurate quantification of **Mozavaptan** hydrochloride and the determination of its purity profile. The following protocol is a representative method based on common practices for similar pharmaceutical compounds.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
 - Flow Rate: 1.0 mL/min.

- Detection Wavelength: To be determined by UV spectral analysis of **Mozavaptan** hydrochloride (a common wavelength for similar compounds is around 230 nm).
- Injection Volume: 10 µL.
- Column Temperature: Ambient or controlled at 25 °C.
- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve a known amount of **Mozavaptan** hydrochloride reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration of approximately 100 µg/mL.
 - Sample Solution: For bulk drug, prepare a solution of similar concentration to the standard. For formulated products, an extraction step may be necessary.
- Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Data Presentation: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

Dissolution Testing for Solid Oral Dosage Forms

Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict the in-vivo performance of solid oral dosage forms of **Mozavaptan** hydrochloride.

Experimental Protocol: Dissolution Testing

- Apparatus: USP Apparatus 2 (Paddle).[3]

- Dissolution Medium: 900 mL of 0.1 N HCl or a buffer solution with a pH relevant to physiological conditions (e.g., pH 4.5 or 6.8).
- Apparatus Speed: 50 or 75 rpm.
- Temperature: 37 ± 0.5 °C.
- Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.
- Sample Analysis: The amount of dissolved **Mozavaptan** hydrochloride is determined by HPLC, as described in the previous section.
- Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of the drug should dissolve within a specified time (e.g., 30 minutes).

Data Presentation: Dissolution Profile

Time (minutes)	% Drug Dissolved (Mean \pm SD, n=6)
10	
15	
20	
30	
45	
60	

Impurity Profiling and Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Experimental Protocol: Forced Degradation

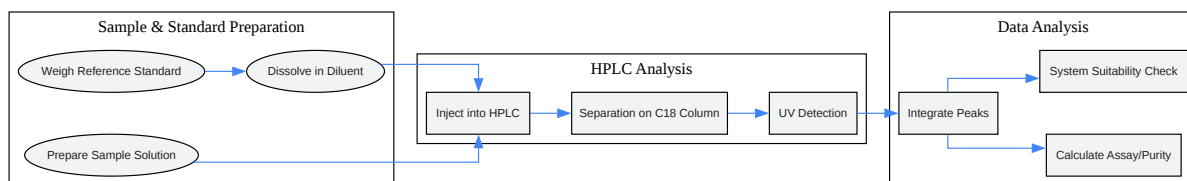
- Stress Conditions: Expose solutions of **Mozavaptan** hydrochloride to the following conditions:

- Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
- Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration.
- Analysis: Analyze the stressed samples using the validated HPLC method to separate **Mozavaptan** hydrochloride from its degradation products.
- Peak Purity: Use a PDA detector to assess the peak purity of the **Mozavaptan** hydrochloride peak in the presence of its degradants.
- Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Forced Degradation Results

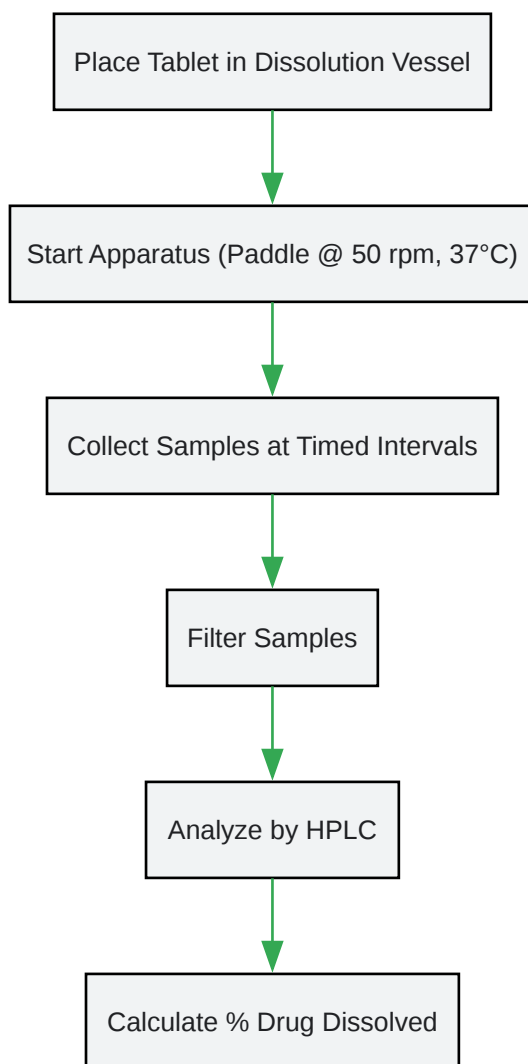
Stress Condition	% Degradation of Mozavaptan HCl	Number of Degradation Products
Acid Hydrolysis		
Base Hydrolysis		
Oxidative Degradation		
Thermal Degradation		
Photolytic Degradation		

Visualizations



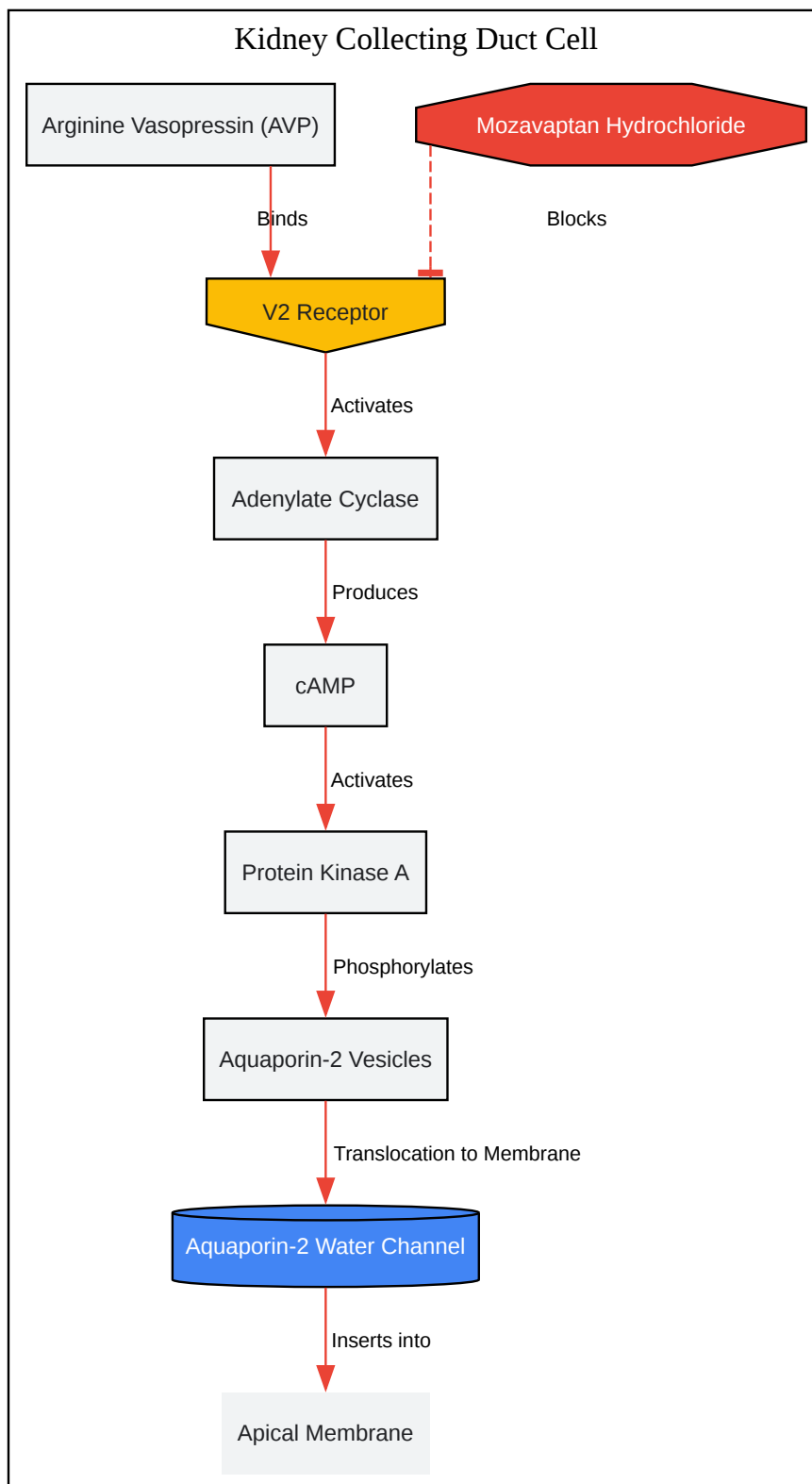
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Caption: Workflow for HPLC analysis of **Mozavaptan** hydrochloride.



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Caption: Workflow for dissolution testing of **Mozavaptan** hydrochloride tablets.



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Caption: Mechanism of action of **Mozavaptan** hydrochloride.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the quality control of **Mozavaptan** hydrochloride. Adherence to these protocols will help ensure the identity, strength, quality, and purity of the drug substance and its formulated products. It is recommended that each laboratory validates these methods for their specific instrumentation and intended use to ensure compliance with regulatory requirements.

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